molecular formula C10H10FNO2 B8152387 2-Fluoro-5-(2-methoxyethoxy)benzonitrile

2-Fluoro-5-(2-methoxyethoxy)benzonitrile

Cat. No.: B8152387
M. Wt: 195.19 g/mol
InChI Key: NCHOTJRJZFRTNC-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methoxyethoxy)benzonitrile is a fluorinated and ether-functionalized benzonitrile derivative serving as a versatile building block in organic synthesis and drug discovery. The strategic incorporation of fluorine atoms and the 2-methoxyethoxy side chain can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability, making this compound a valuable scaffold for medicinal chemists . While specific data on this compound is limited, its structure suggests applications analogous to other substituted fluoro benzonitriles, which are prominent intermediates in developing Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals . Compounds like 5-Fluoro-2-methylbenzonitrile see extensive use in these sectors, indicating that this compound is well-suited for synthesizing complex molecules for pharmaceutical and crop protection research . The ether linkage in the 2-methoxyethoxy chain provides a potential site for further chemical modification or may contribute to the solubility profile of final target molecules. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately in accordance with laboratory safety standards.

Properties

IUPAC Name

2-fluoro-5-(2-methoxyethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-13-4-5-14-9-2-3-10(11)8(6-9)7-12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHOTJRJZFRTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

This method involves introducing the methoxyethoxy group via substitution on a pre-fluorinated benzonitrile scaffold. A common starting material is 3-bromo-4-fluoro-5-hydroxybenzonitrile , where the hydroxyl group at the 5-position is replaced with a methoxyethoxy moiety. The reaction proceeds under alkaline conditions using 2-methoxyethanol and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

Mechanistic Insights :

  • The hydroxyl group is deprotonated by the base, forming a phenoxide ion.

  • 2-Methoxyethanol acts as a nucleophile, displacing the bromide or another leaving group.

  • The reaction is typically conducted at 80–100°C for 6–12 hours, achieving yields of 65–85%.

Coupling Reactions

Alternative approaches employ cross-coupling strategies, such as Ullmann-type reactions , to attach the methoxyethoxy group. For example, a copper-catalyzed coupling between 3-fluoro-5-iodobenzonitrile and sodium 2-methoxyethoxide facilitates ether formation. This method avoids harsh bases but requires elevated temperatures (120–150°C) and specialized catalysts like CuI/1,10-phenanthroline.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8072
DMACs₂CO₃10085
TolueneNaH11058

Data adapted from.

Polar aprotic solvents like DMF enhance nucleophilicity, while stronger bases (e.g., Cs₂CO₃) improve substitution rates. However, Cs₂CO₃ increases costs, necessitating a cost-yield trade-off in industrial settings.

Catalytic Enhancements

Recent patents highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems. For instance, a water-toluene mixture with K₂CO₃ and TBAB achieves 78% yield at 90°C, reducing solvent toxicity.

Comparative Analysis of Patented Methods

Method B: Microwave-Assisted Synthesis

A disputed enzalutamide preparation method uses microwave irradiation to accelerate cyclization. However, this approach faces scalability challenges due to equipment costs and temperature control issues. Conventional heating at 100°C in DMF remains preferable for benzonitrile derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(2-methoxyethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding carboxylic acids or alcohols.

Scientific Research Applications

2-Fluoro-5-(2-methoxyethoxy)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with unique properties, such as polymers or liquid crystals.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methoxyethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from this intermediate.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position significantly influences molecular weight, polarity, and solubility. Key comparisons include:

Compound Name Substituent Molecular Weight Key Properties Applications
2-Fluoro-5-(2-methoxyethoxy)benzonitrile -OCH₂CH₂OCH₃ ~195.18* Moderate polarity, enhanced solubility in organic solvents Hypothetical drug intermediate
2-Fluoro-5-(trifluoromethoxy)benzonitrile -OCF₃ 205.11 High electronegativity, refractive index: 1.4385 Agrochemicals, fluorinated polymers
2-Fluoro-5-methoxybenzonitrile -OCH₃ 165.14 Lower molecular weight, high solubility Pharmaceutical intermediates
2-Fluoro-5-formylbenzonitrile -CHO 149.12 Reactive aldehyde group, high polarity Condensation reactions, sensors
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile -CH=C(O)-isobenzofuran 293.24 Conjugated system, yellow powder PARP inhibitor intermediates

*Estimated based on substituent contributions.

  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in 2-Fluoro-5-(trifluoromethoxy)benzonitrile is more electron-withdrawing than the 2-methoxyethoxy group, enhancing electrophilic reactivity in cross-coupling reactions .
  • Solubility : The 2-methoxyethoxy chain likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the smaller methoxy (-OCH₃) or formyl (-CHO) groups .

Pharmacological and Industrial Relevance

  • Drug Intermediates : The PARP inhibitor intermediate 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile highlights the importance of fluorinated benzonitriles in oncology . The 2-methoxyethoxy variant could enhance bioavailability due to improved solubility.
  • Agrochemicals : Trifluoromethoxy-substituted analogs are used in herbicides, leveraging their resistance to metabolic degradation .

Biological Activity

2-Fluoro-5-(2-methoxyethoxy)benzonitrile is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}FNO2_2
  • CAS Number : 53485387
  • Structure : The compound features a fluorine atom at the 2-position and a 2-methoxyethoxy group at the 5-position of the benzonitrile ring, which influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, depending on the structural variations in derivatives synthesized from it.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A comparative study indicated that some derivatives demonstrated IC50_{50} values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

CompoundCell LineIC50_{50} (µM)Mechanism
Derivative AMCF-70.65Induces apoptosis
Derivative BMEL-82.41Inhibits proliferation
Derivative CA5491.50Cell cycle arrest

These studies suggest that the presence of the methoxyethoxy group enhances solubility and bioavailability, contributing to the observed cytotoxicity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro assays demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundBacterial StrainMIC (µM)
This compoundS. aureus32
Control AntibioticGentamycin16

The compound showed a significant zone of inhibition in disc diffusion assays, indicating its potential as an antimicrobial agent.

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study involving derivatives of benzonitrile highlighted that modifications at the 5-position significantly impacted cytotoxicity. Compounds similar to this compound were found to induce apoptosis in MCF-7 cells through caspase activation pathways.
    "The derivatives exhibited a dose-dependent increase in p53 expression levels, leading to enhanced apoptotic activity" .
  • Antimicrobial Efficacy :
    Research on fluoroaryl derivatives indicated that compounds with similar structural motifs displayed promising antimicrobial activity against resistant strains of bacteria. The findings suggested that the fluorine substituent enhances binding affinity to bacterial targets.

Q & A

Q. What are the typical synthetic routes for preparing 2-fluoro-5-(2-methoxyethoxy)benzonitrile?

The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, describes a reductive amination approach using 2-fluoro-5-formylbenzonitrile and N-methylpropargylamine under mild conditions (room temperature, 24 hours), yielding the product in 61% after purification. Key steps include:

  • Substrate Preparation : Starting with fluorinated benzaldehyde derivatives.
  • Catalyst-Free Coupling : Avoiding transition metals for applications requiring low metal contamination.
  • Purification : Isolation via column chromatography or distillation. Structural analogs like 2-fluoro-5-methoxybenzonitrile (TCI Chemicals, ) suggest similar pathways, such as methoxylation of halogenated precursors using alkoxy nucleophiles.

Q. How is the compound characterized, and what analytical techniques are critical?

Characterization relies on spectroscopic and chromatographic methods:

  • ¹H NMR : Distinct signals for the methoxyethoxy group (e.g., δ 3.30–3.57 ppm for methylene protons) and aromatic fluorine coupling patterns ( ).
  • HPLC/MS : Purity assessment and molecular weight confirmation.
  • FT-IR : Identification of nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.

Q. What functional groups dominate its reactivity?

The nitrile group (-C≡N) and methoxyethoxy (-OCH₂CH₂OCH₃) substituent are key:

  • Nitrile : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions to amines.
  • Methoxyethoxy : Enhances solubility in polar solvents and influences electronic effects (e.g., electron-donating via resonance). Fluorine’s electronegativity directs regioselectivity in electrophilic substitutions ( ).

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

highlights challenges in scaling due to intermediate stability. Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.
  • Catalyst Screening : Transition metals like Pd or Cu for cross-couplings (contradicts , which uses Pd catalysts for boronate intermediates).
  • Temperature Control : Lower temperatures mitigate side reactions (e.g., nitrile hydrolysis).

Q. What mechanistic insights explain contradictory data in fluorinated aromatic substitutions?

Discrepancies in reaction outcomes (e.g., para vs. ortho substitution) arise from:

  • Electronic Effects : Fluorine’s -I/+M effects compete with methoxyethoxy’s +M, altering charge distribution.
  • Steric Hindrance : The bulky methoxyethoxy group may block certain positions, as seen in for naphthyl-substituted analogs. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals.

Q. How does the methoxyethoxy group impact biological activity in medicinal chemistry studies?

Fluorinated nitriles are explored as enzyme inhibitors (e.g., kinase targets). The methoxyethoxy chain:

  • Enhances Bioavailability : Increased hydrophilicity improves membrane permeability ( ).
  • Modulates Binding : Hydrogen bonding with active-site residues (e.g., in , fluorocytosine derivatives interact with DNA methyltransferases).
  • Metabolic Stability : Ether linkages resist hydrolysis compared to esters.

Methodological Recommendations

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients for intermediates.
  • Analytical Validation : Cross-validate NMR with COSY/HSQC for ambiguous signals.
  • Safety : Handle fluorinated nitriles in fume hoods due to potential toxicity ( ).

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